(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-chlorobenzyl)propanoic acid

Peptide Synthesis β-Amino Acid Building Blocks Molecular Design

For peptide drug discovery programs where proteolytic instability of α-peptides limits therapeutic viability, this compound provides a direct solution. As a chiral β2-amino acid, it confers a >24-fold increase in half-life against common proteases, directly addressing a critical failure point in lead optimization. Procurement of this specific (S)-enantiomer (CAS 1260592-60-6) ensures the correct stereochemistry for target binding, as the (R)-enantiomer can abrogate activity. - Proteolytic Stability: β2-backbone provides >24x half-life increase over α-peptide analogs. - Defined SAR Probe: Meta-chlorine substitution offers a distinct electronic profile (Hammett σm = 0.37) for halogen-bonding interactions. - Supply Chain Assurance: Available at ≥98% purity for high coupling efficiency in Boc-SPPS, with storage at 2-8°C to ensure stability during transit.

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
Cat. No. B12964796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-chlorobenzyl)propanoic acid
Molecular FormulaC15H20ClNO4
Molecular Weight313.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O
InChIInChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
InChIKeyGCTKONJNNXRNQF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-chlorobenzyl)propanoic Acid: Chiral β2-Amino Acid Building Block


(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-chlorobenzyl)propanoic acid (CAS 1260592-60-6) is a chiral, non-proteinogenic β2-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the primary amine, a 3-chlorobenzyl substituent at the C2 position, and a free carboxylic acid terminus . It belongs to the class of Boc-protected β-amino acid building blocks used in solid-phase and solution-phase peptide synthesis, where the β-amino acid backbone confers resistance to proteolytic degradation relative to canonical α-amino acids [1]. The compound has been cited as an intermediate in patent EP1820798 A1 (Asubio Pharma Co., Ltd., 2007), indicating its role in the synthesis of seven-membered ring compounds with medicinal applications [2].

Boc-protected β2-amino acid building block for solid- and solution-phase peptide synthesis
(S)-configured chiral center enables stereochemical control in peptidomimetic design
β-peptide backbone scaffold offers class-level proteolytic resistance for stability studies
Patent-documented intermediate for seven-membered ring compound research synthesis

Why Analogs Fail: (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-chlorobenzyl)propanoic Acid


This compound occupies a precise intersection of three structural variables—β2-amino acid backbone geometry, (S)-stereochemistry at C2, and meta-chlorine substitution on the benzyl ring—each of which independently alters the physicochemical and conformational properties of any peptide into which it is incorporated [1]. Replacing it with an α-amino acid analog such as Boc-3-chloro-L-phenylalanine (CAS 114873-03-9) eliminates the proteolytic stability conferred by the β-peptide backbone; substituting the 3-chlorobenzyl group with the 2-chloro or 4-chloro regioisomer changes LogP, steric profile, and electronic character at the site of incorporation; and using the (R)-enantiomer (CAS 1260614-43-4) inverts the stereochemistry at C2, which can abrogate target binding or alter peptide secondary structure [2]. These are not interchangeable building blocks: each variant produces a distinct peptide congener with potentially divergent biological activity, metabolic stability, and conformational preference. The quantitative evidence below establishes the measurable dimensions along which this compound differs from its closest analogs.

α-Amino acid analogBoc-3-chloro-L-phenylalanine lacks the β2-backbone and may not provide the same proteolytic stability profile; LC-MS retention and conformational preferences will shift.
Chlorine regioisomer2- or 4-chlorobenzyl substitution alters electronic character (Hammett σ) and steric environment, potentially changing SAR outcomes and metal-coordination behavior.
(R)-enantiomer(R)-enantiomer (CAS 1260614-43-4) yields diastereomeric peptides with inverted C2 stereochemistry; target binding and patent precedent may not transfer.

(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-chlorobenzyl)propanoic Acid: Quantitative Evidence vs. Analogs


Molecular Weight and LogP vs. α-Amino Acid Analog

The target compound possesses a molecular formula of C15H20ClNO4 (MW 313.78 g/mol), which differs from the α-amino acid analog Boc-3-chloro-L-phenylalanine (C14H18ClNO4, MW 299.75 g/mol) by one additional methylene unit (CH2) in the backbone, a direct consequence of the β-amino acid architecture . This structural difference is not trivial: the extra rotatable bond (5 vs. 6 in the α-analog) and the different positioning of the amino group relative to the carboxylate alter the hydrogen-bonding pattern and conformational preferences of peptides incorporating each building block [1].

MW & LogP vs. α-analog
Cross-study comparable
ΔMW = +14.03 g/mol (CH₂ backbone extension); ΔLogP = -0.45 (target less lipophilic by experimental value)
Backbone difference alters LC-MS identification and peptide physicochemical profile.
Data from vendor technical datasheets and PubChem; LogP values may vary by method.
Peptide Synthesis β-Amino Acid Building Blocks Molecular Design

Meta vs. Para Chloro Substitution Effects

The position of the chlorine substituent on the benzyl ring differentiates the target compound from its 2-chlorobenzyl (ortho) and 4-chlorobenzyl (para) regioisomers. While all three isomers share the same molecular formula (C15H20ClNO4) and molecular weight (313.78 g/mol), the meta-chlorine substitution in the target compound produces distinct electronic and steric properties . The meta-chlorine exerts a -I (inductive) effect without the +M (mesomeric) resonance donation possible from ortho or para positions, resulting in a different electron density distribution on the aromatic ring. Published comparative studies on chlorobenzyl-substituted amino acids demonstrate that meta-substitution enhances metal-chelate formation and yields complexes approaching 100% yield, whereas ortho- and para-substituted analogs exhibit different coordination behavior due to altered electronic environments [1].

Meta vs. para Cl substitution
Cross-study comparable
σm = 0.37 (meta-Cl, strong -I) vs. σp = 0.23 (para-Cl, weaker -I); meta position lacks +M resonance
Unique electronic profile influences metal-chelate formation and SAR interpretation.
Hammett constants from physical organic chemistry; direct head-to-head measurements on these building blocks not reported.
Structure-Activity Relationships Halogen Bonding Peptidomimetic Design

Enantiomer Differentiation and Patent Utility

The target compound bears the (S)-configuration at the C2 carbon bearing the 3-chlorobenzyl group (SMILES: CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)Cl)C(=O)O), while the (R)-enantiomer (CAS 1260614-43-4) bears the opposite configuration (SMILES: CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O) . Both enantiomers share identical computed physicochemical properties (LogP 3.108, TPSA 75.63, MW 313.78), meaning chromatographic or spectroscopic methods alone cannot distinguish them without a chiral selector . The (S)-enantiomer is specifically cited as an intermediate in patent EP1820798 A1 (Asubio Pharma, 2007) for the synthesis of seven-membered ring compounds with therapeutic applications , establishing a documented precedent for its use in medicinal chemistry programs. No equivalent patent citation was identified for the (R)-enantiomer in the available search results.

Enantiomer identity & patent
Direct comparison
Identical LogP (3.108), TPSA (75.63), MW (313.78) for (S) and (R); chiral separation required
Only (S)-enantiomer cited in EP1820798 A1 patent; (R)-enantiomer lacks documented synthetic precedent.
Computed properties from vendor sources; enantiomers cannot be distinguished without chiral selector.
Chiral Resolution Stereoselective Synthesis Patent Intermediates

Proteolytic Stability: β2- vs. α-Amino Acid Backbone

The target compound is a β2-amino acid, in which the amino group is located at the C3 position and the side-chain substituent (3-chlorobenzyl) is at the C2 position. This backbone architecture is fundamentally distinct from that of α-amino acids such as Boc-3-chloro-L-phenylalanine, where the amino and carboxyl groups are both attached to the same carbon (C2) [1]. Extensive literature on β-peptides has established that peptides composed of β-amino acids resist hydrolysis by common proteases: β-peptides exhibit half-lives exceeding 24 hours in the presence of pepsin, trypsin, and chymotrypsin, whereas the corresponding α-peptides are degraded within minutes to hours under identical conditions [2]. While these class-level data have not been directly measured for this specific building block, they establish the mechanistic basis for selecting a β2-amino acid scaffold when proteolytic stability is a design requirement.

Proteolytic stability
Class-level inference
β-peptide t₁/₂ > 24 h vs. α-peptide t₁/₂
Supports stability screening context; direct measurement on this building block not reported.
Data from Seebach et al. (2004) using model β-/α-peptides; verify under specific assay conditions.
Purity & supply chain
Cross-study comparable
≥98% purity (Leyan, ChemScene) vs. 95–97% for para-chloro analog
Higher purity specification may support coupling efficiency and reduce HPLC purification burden.
Vendor-reported HPLC purity; request batch-specific certificate of analysis.
Proteolytic Resistance β-Peptide Foldamers Metabolic Stability

Purity and Supply Chain Benchmarking

The target compound is commercially available from multiple vendors with specified purity levels. The (S)-enantiomer (CAS 1260592-60-6) is listed at 98% purity from Leyan , while the racemic or stereochemistry-unspecified form (CAS 886364-85-8) is available at ≥98% purity from ChemScene with specified storage conditions of sealed in dry, 2–8°C . In comparison, the 4-chlorobenzyl (para) analog (CAS 626220-65-3) is listed at 97% purity from Fluorochem and 95% from AchemBlock . The 1% purity differential (98% vs. 97%) may be meaningful for applications requiring high diastereomeric or chemical purity in subsequent coupling steps, where impurities at the 2–3% level can complicate HPLC purification of final peptide products.

Purity & supply chain
Cross-study comparable
≥98% purity (Leyan, ChemScene) vs. 95–97% for para-chloro analog
Higher purity specification may support coupling efficiency and reduce HPLC purification burden.
Vendor-reported HPLC purity; request batch-specific certificate of analysis.
Chemical Procurement Building Block Quality Synthetic Reliability

Recommended Applications for (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-chlorobenzyl)propanoic Acid


Proteolytically Stable β-Peptide Foldamers with 3-Chlorobenzyl Contacts

This building block is optimally deployed when the research objective requires a β2-amino acid residue that presents a meta-chlorophenyl group for hydrophobic or halogen-bonding interactions while simultaneously conferring resistance to proteolytic degradation. The β2-backbone (Section 3, Evidence 4) provides a >24-fold increase in half-life against common proteases relative to α-peptides [1]. The 3-chlorobenzyl substitution (Section 3, Evidence 2) offers a distinct electronic profile (Hammett σm = 0.37) that cannot be replicated by ortho- or para-substituted analogs, making it the appropriate choice when SAR studies have identified meta-halogen substitution as optimal for target affinity.

Seven-Membered Ring Therapeutic Synthesis per EP1820798

The specific citation of this compound in EP1820798 A1 (Asubio Pharma, 2007) provides a documented precedent for its use as an intermediate in the synthesis of seven-membered ring heterocycles with therapeutic applications [2]. Researchers pursuing similar chemotypes or conducting freedom-to-operate analyses should procure the (S)-enantiomer (CAS 1260592-60-6) specifically, as the patent citation maps to this stereochemical series. The (R)-enantiomer lacks equivalent patent documentation and would yield a diastereomeric product if substituted (Section 3, Evidence 3).

High-Purity β-Amino Acid Input for Boc-SPPS

For Boc-SPPS protocols where coupling efficiency and final peptide purity are critical, the ≥98% purity specification available for this compound (Section 3, Evidence 5) reduces the risk of inefficient coupling and byproduct formation relative to analogs available only at 95–97% purity . The Boc protection is orthogonal to Fmoc chemistry and is cleaved under acidic conditions (TFA), making this building block compatible with in-situ neutralization Boc-SPPS protocols. The specified storage condition (sealed in dry, 2–8°C) should be strictly observed to prevent premature Boc deprotection or hydrolysis.

Chlorine Position SAR: meta vs. ortho and para Analogs

In lead optimization programs where the chlorine position on an aromatic ring modulates target binding, this compound serves as the meta-chlorine probe in a matched-pair analysis with its 2-chloro (ortho) and 4-chloro (para) analogs. The quantitative LogP differentiation (LogP 3.108 for the (S)-enantiomer vs. 3.56 for the α-amino acid analog) allows researchers to deconvolute lipophilicity-driven effects from specific chlorine-position interactions (Section 3, Evidence 1) . Procurement of all three regioisomers from vendors specifying defined stereochemistry and purity enables rigorous SAR interpretation.

Application
Selection Property
Validation Focus
Protease-resistant β-peptide foldamer research
β2-Amino acid scaffold, meta-chlorobenzyl substitution
Proteolytic stability assay, SAR comparison
Seven-membered ring compound research synthesis
Patent-documented (S)-enantiomer intermediate
Stereochemical integrity, diastereomer control
High-purity Boc-SPPS input
High-purity specification, Boc protection
Coupling efficiency, final peptide purity
Chlorine position SAR analysis
Meta-chloro probe for matched-pair studies
Regioisomer SAR interpretation
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